molecular formula C18H23BrCl2N4O3 B1634067 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea CAS No. 8071-04-3

5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea

Cat. No.: B1634067
CAS No.: 8071-04-3
M. Wt: 494.2 g/mol
InChI Key: DXRYFLAOKKJDEB-UHFFFAOYSA-N
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Description

The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea is a combination of two herbicides, Bromacil and Diuron , commonly used for controlling broadleaf weeds and grasses in industrial areas. Bromacil, a uracil herbicide, is particularly effective against perennial grasses, while Diuron, a urea herbicide, is used for pre-emergence and post-emergence control of a wide variety of annual and perennial broadleaf and grass weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea involves the intimate mixing of technical grade Bromacil and Diuron in a specific weight ratio. For instance, a common preparation method includes melting technical grade Bromacil and Diuron together in a 1:2 weight ratio (excess Bromacil) and then feeding the mixture to a flaker to obtain the complex .

Industrial Production Methods

In industrial settings, the this compound is produced in granular form for ease of application. The mixture is formulated to be dust-free, ensuring excellent spreadability and minimal downward and lateral movement in the soil .

Chemical Reactions Analysis

Types of Reactions

The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea undergoes various chemical reactions, including:

    Oxidation: Both Bromacil and Diuron can undergo oxidation reactions, leading to the formation of various degradation products.

    Reduction: Reduction reactions can also occur, particularly under anaerobic conditions.

    Substitution: Both compounds can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various degradation products that can be further analyzed for their environmental impact and efficacy as herbicides.

Scientific Research Applications

The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea has a wide range of scientific research applications, including:

Mechanism of Action

The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea exerts its herbicidal effects through multiple mechanisms of action. Bromacil inhibits photosynthesis by blocking electron transport in photosystem II, while Diuron also inhibits photosynthesis by binding to the D1 protein in photosystem II, preventing electron flow . These actions lead to the disruption of energy production in plants, ultimately causing their death.

Comparison with Similar Compounds

Similar Compounds

    Alachlor: A chloroacetanilide herbicide used to control annual grasses and certain broadleaf weeds.

    Flumioxazin: A herbicide used for pre-emergence control of broadleaf weeds and grasses.

    Imazapyr: A herbicide used for total vegetation control in non-cropland areas.

Uniqueness

The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea is unique due to its combined action of two different herbicides, providing a broader spectrum of weed control and reducing the likelihood of resistance development. Additionally, the mixture’s formulation as a dust-free granular product enhances its application efficiency and environmental safety .

Properties

CAS No.

8071-04-3

Molecular Formula

C18H23BrCl2N4O3

Molecular Weight

494.2 g/mol

IUPAC Name

5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione;3-(3,4-dichlorophenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H13BrN2O2.C9H10Cl2N2O/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h5H,4H2,1-3H3,(H,11,14);3-5H,1-2H3,(H,12,14)

InChI Key

DXRYFLAOKKJDEB-UHFFFAOYSA-N

SMILES

CCC(C)N1C(=O)C(=C(NC1=O)C)Br.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)C(=C(NC1=O)C)Br.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

8071-35-0

Origin of Product

United States

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